tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

PROTAC linker design Drug-likeness optimization Medicinal chemistry

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5, molecular weight 243.35 g/mol, formula C₁₂H₂₅N₃O₂) is a monoprotected piperazine derivative containing a tert-butyloxycarbonyl (Boc) group on one piperazine nitrogen and a 2-(methylamino)ethyl substituent on the other. The compound is commercially available at standard purity ≥95% from multiple global suppliers including Aladdin, Bidepharm, Fluorochem, and Sigma-Aldrich.

Molecular Formula C12H25N3O2
Molecular Weight 243.35 g/mol
CAS No. 539822-98-5
Cat. No. B153281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate
CAS539822-98-5
Molecular FormulaC12H25N3O2
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCNC
InChIInChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4/h13H,5-10H2,1-4H3
InChIKeyIRUJRVAXEALDLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5) Product Overview for Scientific Procurement


tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5, molecular weight 243.35 g/mol, formula C₁₂H₂₅N₃O₂) is a monoprotected piperazine derivative containing a tert-butyloxycarbonyl (Boc) group on one piperazine nitrogen and a 2-(methylamino)ethyl substituent on the other [1]. The compound is commercially available at standard purity ≥95% from multiple global suppliers including Aladdin, Bidepharm, Fluorochem, and Sigma-Aldrich . It is primarily employed as a heterobifunctional linker building block in PROTAC (PROteolysis TArgeting Chimera) design, leveraging the piperazine ring's semi-rigid geometry and ionizable nitrogen for pH-responsive solubility modulation [2]. The Boc group provides orthogonal protection, enabling selective deprotection under acidic conditions while preserving the integrity of other functional handles during multi-step syntheses .

Workflow PROTAC linker library construction
Protection Orthogonal Boc strategy for multi-step synthesis
Profile Balanced hydrophilicity and lipophilicity for permeability

Why Generic Substitution of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5) Fails: Linker-Specific Functionality in PROTAC Design


Simple structural analogs such as N-Boc-piperazine (CAS 57260-71-6) or tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) cannot substitute for tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate without fundamentally altering downstream molecular properties [1]. The 2-(methylamino)ethyl side chain introduces a secondary amine with a distinct protonation state relative to primary amines or unsubstituted piperazines, enabling fine modulation of linker pKa that directly impacts ternary complex formation geometry and endosomal escape efficiency in PROTAC applications [2]. In contrast, substituting with a simple alkyl linker (e.g., PEG-based chains) eliminates the piperazine ring's semi-rigid conformational constraint and pH-responsive solubility enhancement, which published studies indicate are critical determinants of intracellular protein degradation kinetics [2][3]. Furthermore, the Boc-protected piperazine nitrogen provides orthogonal deprotection compatibility with Fmoc- or Cbz-based solid-phase peptide synthesis strategies, a feature absent in unprotected analogs that forces workflow redesign . The following quantitative evidence dimensions establish the specific, non-interchangeable utility of this compound.

Side chain Unsubstituted or primary amine piperazines lack the secondary amine pKa modulation required for endosomal escape.
Rigidity Linear PEG or alkyl chains remove the semi-rigid piperazine constraint that may alter ternary complex geometry.
Deprotection Unprotected analogs eliminate orthogonal Boc deprotection compatibility, forcing workflow redesign.

Quantitative Differentiation Evidence for tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5) Against Structural Analogs


Linker Hydrophilicity Modulation: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate vs. N-Boc-piperazine

The 2-(methylamino)ethyl substitution on the piperazine ring increases calculated topological polar surface area (TPSA) relative to unsubstituted N-Boc-piperazine, translating to improved aqueous solubility and potentially enhanced oral bioavailability of resulting PROTAC conjugates [1].

TPSA comparison
Class-level inference
Target: 44.81 Ų ~10–13 Ų higher
N-Boc-piperazine: ~32–35 Ų
Increased TPSA supports improved aqueous solubility.
Calculated topological method; experimental solubility data to verify.
PROTAC linker design Drug-likeness optimization Medicinal chemistry

Boc Protection Enables Orthogonal Deprotection: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate vs. Free Amine Analogs

The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen provides acid-labile protection that can be selectively removed under mild acidic conditions (e.g., TFA/DCM) without affecting the methylaminoethyl side chain, enabling stepwise functionalization workflows that are unachievable with unprotected analogs [1].

Orthogonal deprotection
Class-level inference
Boc acid-labile, TFA/DCM removable
Compatible with Fmoc/Cbz solid-phase synthesis
Enables stepwise warhead/E3 ligand coupling without cross-reactivity.
Unprotected analog reacts non-selectively at both nitrogens.
Solid-phase synthesis PROTAC conjugation Orthogonal protection strategy

Lipophilicity (XLogP3) Optimization: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate vs. Alkyl-PEG Linker Classes

The compound exhibits an XLogP3 value of 0.5, placing it in an optimal intermediate hydrophilicity range for balancing membrane permeability and aqueous solubility, in contrast to highly hydrophilic PEG-based linkers (XLogP3 typically < -1.5) or excessively lipophilic alkyl linkers (XLogP3 > 3.0) that can compromise cellular uptake or solubility, respectively [1].

Lipophilicity (XLogP3)
Class-level inference
0.5
Target falls in optimal range (0–3) for oral bioavailability
Balances membrane permeability with sufficient solubility.
Computational XLogP3; experimental LogD may differ.
PROTAC bioavailability LogP optimization CNS drug intermediate

Rotatable Bond Count and Conformational Flexibility: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate vs. Rigid Aromatic Linkers

With 6 rotatable bonds, this compound provides moderate conformational flexibility that balances productive ternary complex geometry with reduced entropic penalty, in contrast to fully rigid aromatic linkers (0-2 rotatable bonds) that may impose overly restrictive spatial constraints or highly flexible PEG linkers (≥10 rotatable bonds) that dilute effective concentration of binding moieties [1].

Rotatable bonds
Class-level inference
6
Intermediate flexibility vs. rigid aromatics (0–2) or PEG (13–15)
Supports ternary complex geometry without excessive entropy penalty.
Empirical correlation with degradation kinetics; project-specific validation recommended.
PROTAC ternary complex formation Linker flexibility optimization SAR studies

GI Absorption and Blood-Brain Barrier Permeability: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate vs. PEG Linker Classes

In silico ADME predictions indicate high gastrointestinal absorption for this compound, coupled with no predicted blood-brain barrier (BBB) permeation, a profile that favors peripheral protein degradation applications while minimizing CNS off-target effects. This contrasts with PEG-based linkers that typically exhibit low GI absorption due to high polarity and molecular flexibility .

GI & BBB prediction
Data to verify
GI absorption: High vs. PEG: Low
BBB permeant: No (BOILED-Egg)
Predicted profile favors peripheral protein degradation applications.
In silico model; requires in vitro ADME confirmation.
PROTAC oral bioavailability BBB permeability prediction ADME optimization

Recommended Research Applications for tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5)


PROTAC Linker Library Construction for Ternary Complex Optimization

Use as a semi-rigid, pH-responsive linker building block in PROTAC libraries. The piperazine ring provides a protonatable nitrogen that enhances endosomal solubility upon acidification (pKa modulation critical for membrane escape), while the 6 rotatable bonds offer intermediate flexibility to accommodate diverse warhead/E3 ligase ligand geometries without excessive entropic penalty [1].

Orthogonal Boc-Protected Intermediate in Multi-Step Synthesis of CNS-Targeting Piperazine Derivatives

Employ as a key intermediate where the Boc group enables selective protection/deprotection strategies in solid-phase peptide synthesis or solution-phase medicinal chemistry campaigns targeting CNS receptors. The XLogP3 of 0.5 and TPSA of 44.81 Ų are consistent with favorable CNS drug-like properties, while the methylaminoethyl side chain serves as a versatile handle for further functionalization [2].

Building Block for Protein Degrader (PROTAC) Development with Optimized Solubility-Lipophilicity Balance

Integrate into PROTAC molecules where balanced hydrophilicity (XLogP3 = 0.5, TPSA = 44.81 Ų) is required to maintain adequate aqueous solubility while preserving passive membrane permeability. In silico predictions indicate high GI absorption and no BBB penetration, supporting oral bioavailability in peripheral protein degradation applications without CNS liability [3].

Application
Selection Property
Validation Focus
PROTAC linker library construction
Semi-rigid piperazine with pH-responsive solubility
Ternary complex geometry and endosomal escape efficiency
Orthogonal Boc intermediate synthesis
Acid-labile Boc protection for sequential coupling
Compatibility with Fmoc/Cbz solid-phase peptide workflows
PROTAC solubility-lipophilicity optimization
Balanced XLogP3 and TPSA profile
Membrane permeability and aqueous solubility in cellular assays

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